molecular formula C12H16O3 B8299086 2-(1-Ethyl-4-Hydroxybutyl)-1,4-Benzoquinone

2-(1-Ethyl-4-Hydroxybutyl)-1,4-Benzoquinone

Cat. No. B8299086
M. Wt: 208.25 g/mol
InChI Key: XVHXEILDQZIKSU-UHFFFAOYSA-N
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Patent
US08350038B2

Procedure details

While stirring at 60° C., a solution of sodium peroxodisulfate (0.01 mol) in water (10 ml) was added to a heterogeneous mixture of silver nitrate (0.2 g) in water (40 ml) and 1,4-benzoquinone (0.01 mol) and 1-hexanol (0.04 mol) in hexane (5 ml). Extraction with diethyl ether followed by vaporization in vacuo yielded a residue which was purified using column chromatography on silica gel (eluting with hexane/diethylether).
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-]S(OOS([O-])(=O)=O)(=O)=O.[Na+].[Na+].[C:13]1(=[O:20])[CH:18]=[CH:17][C:16](=[O:19])[CH:15]=[CH:14]1.[CH2:21]([OH:27])[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>O.CCCCCC.[N+]([O-])([O-])=O.[Ag+]>[CH2:25]([CH:24]([C:18]1[C:13](=[O:20])[CH:14]=[CH:15][C:16](=[O:19])[CH:17]=1)[CH2:23][CH2:22][CH2:21][OH:27])[CH3:26] |f:0.1.2,7.8|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
0.01 mol
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
0.04 mol
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
0.2 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
While stirring at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with diethyl ether
CUSTOM
Type
CUSTOM
Details
yielded a residue which
CUSTOM
Type
CUSTOM
Details
was purified

Outcomes

Product
Name
Type
Smiles
C(C)C(CCCO)C=1C(C=CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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